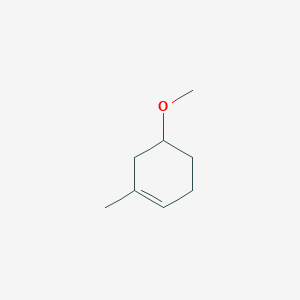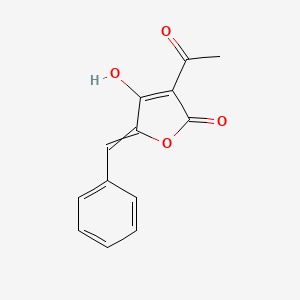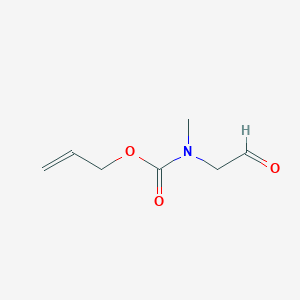
Prop-2-en-1-yl methyl(2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl methyl(2-oxoethyl)carbamate is a chemical compound with the molecular formula C7H11NO3 It is characterized by the presence of a carbamate group, which is a functional group consisting of a carbonyl group attached to an amine group via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl methyl(2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of an alcohol with a carbamoyl chloride in the presence of a base. For example, the reaction of prop-2-en-1-ol with methyl carbamoyl chloride in the presence of a base such as triethylamine can yield the desired carbamate. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of carbamates often involves the use of large-scale reactors and continuous flow processes. The use of catalysts, such as indium triflate, can enhance the efficiency of the reaction and increase the yield of the desired product . Additionally, the use of non-metallic reagents and environmentally friendly solvents can make the process more sustainable and reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl methyl(2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl methyl(2-oxoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties
Wirkmechanismus
The mechanism of action of prop-2-en-1-yl methyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition of their activity. This interaction can affect various biological pathways and processes, making the compound useful in the study of enzyme function and regulation .
Vergleich Mit ähnlichen Verbindungen
Prop-2-en-1-yl methyl(2-oxoethyl)carbamate can be compared with other carbamate compounds, such as:
Methyl carbamate: A simpler carbamate with similar reactivity but different applications.
Ethyl carbamate: Another carbamate with distinct properties and uses in different fields.
Phenyl carbamate: A more complex carbamate with unique chemical and biological activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
92143-84-5 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
prop-2-enyl N-methyl-N-(2-oxoethyl)carbamate |
InChI |
InChI=1S/C7H11NO3/c1-3-6-11-7(10)8(2)4-5-9/h3,5H,1,4,6H2,2H3 |
InChI-Schlüssel |
QREMFPCCVXCMFO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC=O)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
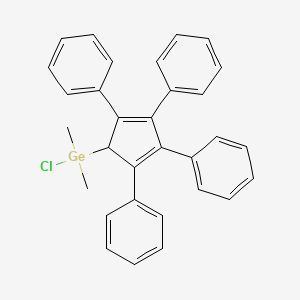
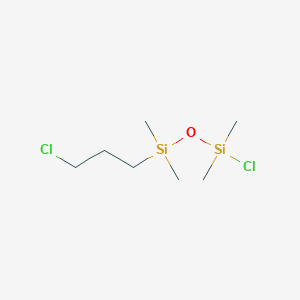
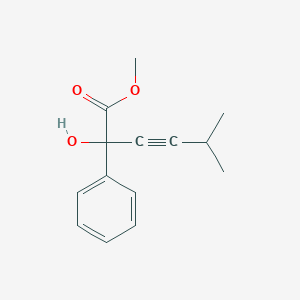
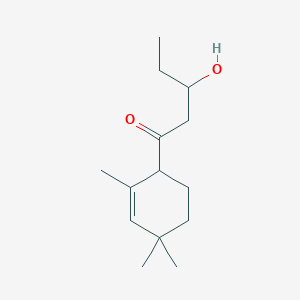
![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)
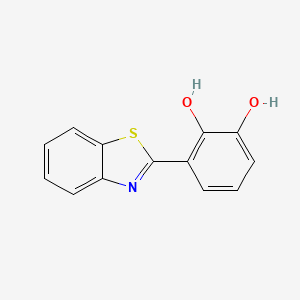
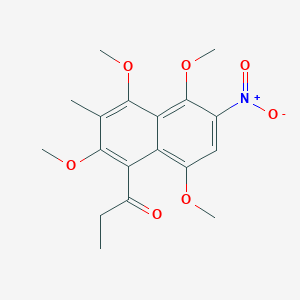
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
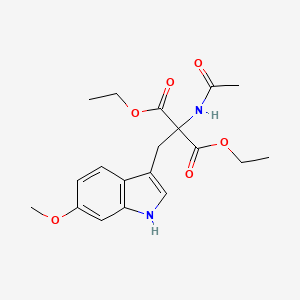
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)

